(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzofuran core with various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions.
Formation of the Benzylidene Group: This can be done through condensation reactions with aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The benzylidene group can be reduced to form the corresponding alkane.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other benzofuran derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of multiple functional groups allows for diverse interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Piperidine Derivatives: Compounds with piperidine moieties attached to different cores.
Benzylidene Derivatives: Compounds with benzylidene groups attached to various cores.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-6-5-9-26(13-15)14-18-19(27)8-7-17-24(28)23(32-25(17)18)11-16-10-21(30-3)22(31-4)12-20(16)29-2/h7-8,10-12,15,27H,5-6,9,13-14H2,1-4H3/b23-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAULIJEXPLQTR-KSEXSDGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4OC)OC)OC)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4OC)OC)OC)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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